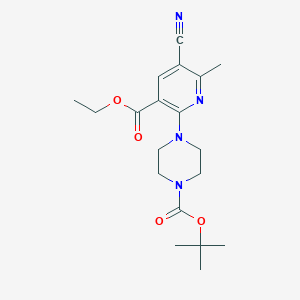
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indoles are significant due to their presence in many biologically active natural products and their therapeutic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of ortho-alkynylanilines with copper salts to form the indole core . The tetrahydrofuran ring can be introduced via a cycloaddition reaction, often catalyzed by transition metals such as rhodium acetate . The nitrile group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学研究应用
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism by which 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The nitrile group may also play a role in binding to active sites of proteins, affecting their function.
相似化合物的比较
3-(2-Tetrahydrofuranyl)-oxindole: This compound features a similar tetrahydrofuran ring but with an oxindole core.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an indole or oxindole core and are known for their biological activities.
Uniqueness: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is unique due to the presence of both the tetrahydrofuran ring and the nitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
3-(oxolan-2-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c14-7-9-3-4-12-10(6-9)11(8-15-12)13-2-1-5-16-13/h3-4,6,8,13,15H,1-2,5H2 |
InChI 键 |
JYLSRTKBLOVQJI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2=CNC3=C2C=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



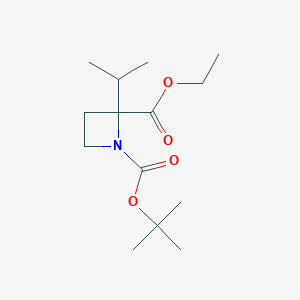
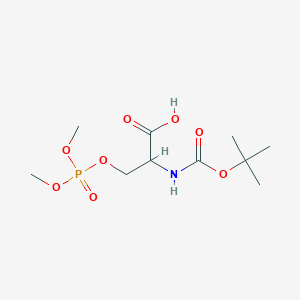
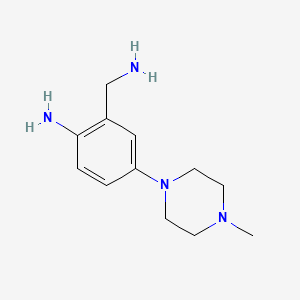
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)



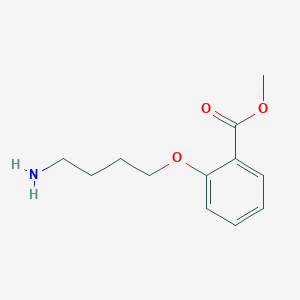
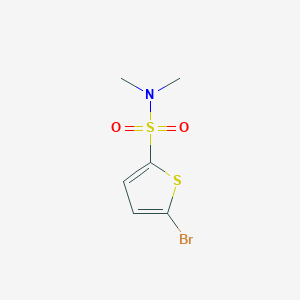
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

